

N-(3-Nitrobenzyl)-2-phenylethanamine: A Comprehensive Physicochemical and Biological Profile

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Compound of Interest

Compound Name: *N-(3-Nitrobenzyl)-2-phenylethanamine*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Nitrobenzyl)-2-phenylethanamine is a secondary amine containing a nitrobenzyl group attached to a phenethylamine backbone. This molecule holds interest for researchers in medicinal chemistry and drug discovery due to the presence of the pharmacologically relevant phenethylamine scaffold and the versatile nitro functionality. The phenethylamine core is a common feature in a variety of psychoactive compounds and neurotransmitters, while the nitro group can be a key pharmacophore, influencing the electronic properties and biological activity of a molecule. This technical guide provides a detailed overview of the known physicochemical properties, a plausible synthetic route, and a discussion of the potential biological significance of **N-(3-Nitrobenzyl)-2-phenylethanamine** based on related compounds.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The available data for **N-(3-Nitrobenzyl)-2-phenylethanamine**, primarily from computational models, are summarized below.^[1]

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₆ N ₂ O ₂	PubChem[1]
Molecular Weight	256.30 g/mol	PubChem[1]
IUPAC Name	N-[(3-nitrophenyl)methyl]-2-phenylethanamine	PubChem[1]
CAS Number	201047-34-9	
XLogP3	3.4	PubChem[1]
Topological Polar Surface Area	57.9 Å ²	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	5	PubChem[1]

Note: The majority of the physicochemical data presented are computationally derived and await experimental verification.

Synthesis Methodology

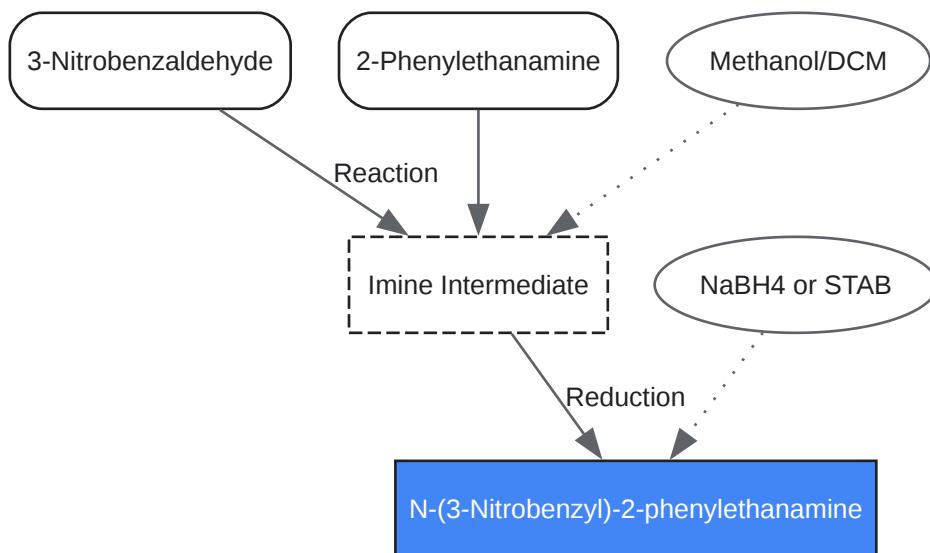
While a specific, experimentally validated protocol for the synthesis of **N-(3-Nitrobenzyl)-2-phenylethanamine** is not readily available in the published literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. Reductive amination of 3-nitrobenzaldehyde with 2-phenylethanamine represents a high-yield and straightforward approach.

Proposed Experimental Protocol: Reductive Amination

- Reaction Setup: To a solution of 3-nitrobenzaldehyde (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane, add 2-phenylethanamine (1.0-1.2 equivalents).
- Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

- Reduction: A reducing agent, such as sodium borohydride (NaBH_4) or sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture. The reaction is then stirred for an additional 12-24 hours at room temperature.
- Work-up: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **N-(3-Nitrobenzyl)-2-phenylethanamine**.

Synthesis Workflow Diagram



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Caption: Proposed synthesis of **N-(3-Nitrobenzyl)-2-phenylethanamine**.

Potential Biological Activities and Signaling Pathways

Specific biological data for **N-(3-Nitrobenzyl)-2-phenylethanamine** are not currently available. However, the presence of the nitroaromatic group suggests potential for a range of biological

activities, as nitro-containing compounds are known to exhibit diverse pharmacological effects. [2] These activities often stem from the electron-withdrawing nature of the nitro group and its ability to undergo metabolic reduction in biological systems.

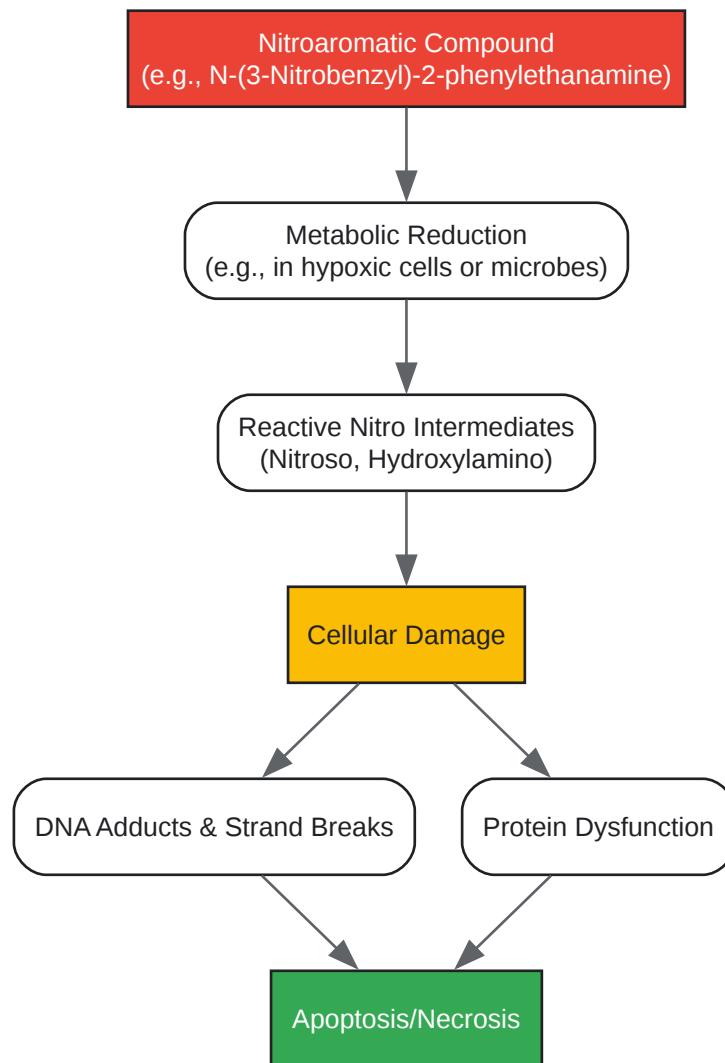
General Biological Activities of Nitro-Containing Compounds

Nitroaromatic compounds have been reported to possess a wide spectrum of biological activities, including:

- **Antimicrobial Activity:** Many nitro-containing compounds exhibit antibacterial and antifungal properties.[2] Their mechanism of action often involves the intracellular reduction of the nitro group to form reactive nitroso and hydroxylamino derivatives, which can damage cellular macromolecules such as DNA and proteins.
- **Anticancer Activity:** The hypoxic environment of solid tumors can facilitate the reduction of nitroaromatic compounds, leading to the generation of cytotoxic species that selectively target cancer cells.
- **Antiparasitic Activity:** Certain nitroimidazoles are used clinically for the treatment of parasitic infections. Their efficacy is attributed to the reductive activation of the nitro group within the parasite.

Potential Signaling Pathway Involvement

Given the structural similarity of the phenethylamine backbone to various neurotransmitters, it is plausible that **N-(3-Nitrobenzyl)-2-phenylethanamine** could interact with neuronal signaling pathways. However, without experimental data, any proposed mechanism remains speculative.



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Caption: General mechanism of action for nitroaromatic compounds.

Conclusion

N-(3-Nitrobenzyl)-2-phenylethanamine presents an interesting scaffold for further investigation in the field of medicinal chemistry. While experimental data on its physicochemical properties and biological activity are currently lacking, computational data and knowledge of related compounds provide a solid foundation for future research. The proposed synthetic route offers a practical method for obtaining this compound for further study. Future research should focus on the experimental determination of its physicochemical properties, elucidation of its biological activities through *in vitro* and *in vivo* screening, and investigation of its potential

mechanisms of action and interactions with biological targets. Such studies will be crucial in unlocking the full therapeutic potential of this and related molecules.

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References

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